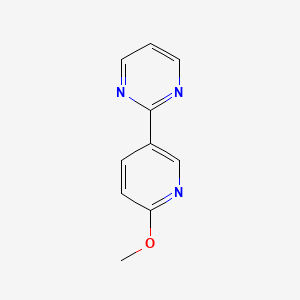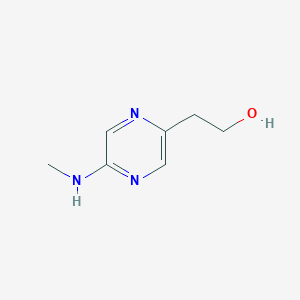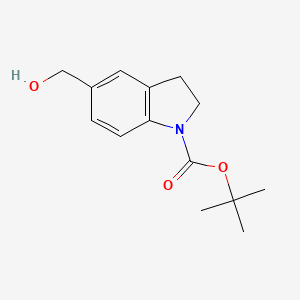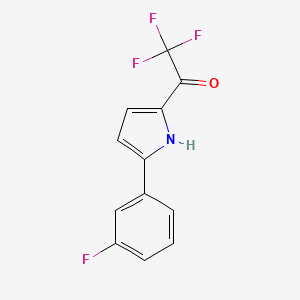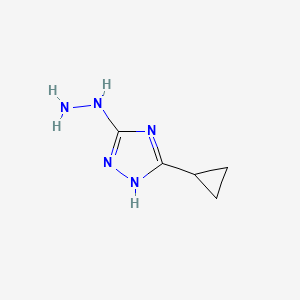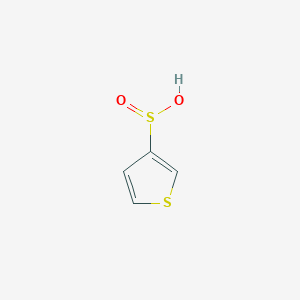
Thiophene-3-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-3-sulfinicacid is a sulfur-containing heterocyclic compound with a five-membered ring structure It is a derivative of thiophene, which is known for its aromatic properties and significant role in various chemical and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiophene-3-sulfinicacid can be synthesized through various methods. One common approach involves the oxidation of thiophene-3-sulfinic acid derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, ensuring the preservation of the thiophene ring structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Thiophene-3-sulfinicacid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids using strong oxidizing agents.
Reduction: Reduction to thiophene-3-thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the thiophene ring, facilitated by the presence of the sulfinic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Thiophene-3-sulfonic acid.
Reduction: Thiophene-3-thiol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Thiophene-3-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
Thiophene-3-sulfinicacid can be compared with other thiophene derivatives such as thiophene-2-sulfinicacid and thiophene-3-sulfonic acid. While all these compounds share the thiophene ring structure, their chemical properties and reactivity differ due to the position and nature of the substituent groups. This compound is unique in its ability to undergo both oxidation and reduction reactions, making it a versatile compound for various applications.
Comparaison Avec Des Composés Similaires
- Thiophene-2-sulfinicacid
- Thiophene-3-sulfonic acid
- Thiophene-2-sulfonic acid
Propriétés
Formule moléculaire |
C4H4O2S2 |
|---|---|
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
thiophene-3-sulfinic acid |
InChI |
InChI=1S/C4H4O2S2/c5-8(6)4-1-2-7-3-4/h1-3H,(H,5,6) |
Clé InChI |
ILWICHKDZXATFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)


![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)

![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
